7-(Morpholin-4-ylmethyl)quinolin-8-ol
Overview
Description
Synthesis Analysis
The synthesis of 7-(Morpholin-4-ylmethyl)quinolin-8-ol derivatives can involve multiple steps, including Mannich-type reactions, Buchwald–Hartwig amination, and condensation reactions. For example, a study detailed the unexpected product from a Mannich-type reaction in a basic medium, leading to the synthesis of a related compound, demonstrating the complexity and unpredictability of synthesizing these derivatives (Rivera, Ríos-Motta, & Navarro, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods, including NMR and IR spectroscopy, to elucidate the compound's structure. For instance, photophysical analyses of new quinoline derivatives revealed intraligand and charge-transfer type transitions, highlighting the aromatic structure's impact on the compound's properties (Bonacorso et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of 7-(Morpholin-4-ylmethyl)quinolin-8-ol derivatives can vary widely. For example, anti-corrosion studies on mild steel showed that certain 8-hydroxyquinoline derivatives act as cathodic inhibitors, indicating their protective properties in acidic mediums (Douche et al., 2020).
Physical Properties Analysis
The physical properties, such as fluorescence emission and quantum yield, can be significantly enhanced by specific substitutions on the quinoline derivatives, as demonstrated by the synthesis and characterization of aluminum complexes (Suliman, Al-Nafai, & Al-Busafi, 2014).
Chemical Properties Analysis
Chemical properties, including antimicrobial activities, have been evaluated for various 7-substituted quinolin-8-ol derivatives. Synthesis and activity evaluation studies have shown that these compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Faydy et al., 2021).
Scientific Research Applications
Antibacterial Activity : A study reported the antibacterial effectiveness of Mannich base 7-((diphenylamino) (4-chlorophenyl) methyl) quinolin-8-ol against Gram-positive and Gram-negative bacteria. Metal ion complexes with Copper, Nickel, and Zinc demonstrated significant antibacterial properties (Tihile & Chaudhari, 2020).
Reduced Neurotoxicity in Antibacterial Agents : The 7-morpholino derivative 28 (Y-26611) exhibited excellent antibacterial activity with a reduced neurotoxic excitatory adverse reaction when combined with fenbufen or its metabolite biphenylacetic acid (Araki et al., 1993).
Potential Drug Candidates : Novel piperazine and morpholine substituted quinolines are potential drug candidates for diseases such as glaucoma, epilepsy, Alzheimer's, leukemia, and type-2 diabetes mellitus (Çakmak et al., 2020).
DNA-Dependent Protein Kinase Inhibitor : 8-substituted 2-morpholin-4-yl-quinolin-4-ones have shown potential as potent inhibitors of DNA-dependent protein kinase, with low nanomolar IC50 values (Barbeau et al., 2007).
Vibrational Spectroscopy in Anti-Malaria Compounds : A study identified key vibrational bands in quinoline derivatives used as anti-malaria compounds, noting significant wavenumber shifts for key bands (Fernandes et al., 2016).
Antitubercular Activity : Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines showed potent antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).
Antibacterial Activity of Derivatives : New 7-substituted quinolin-8-ol derivatives exhibited comparable or greater antibacterial activity than nitroxoline, with some compounds showing better activity against B. subtilis bacteria (Faydy et al., 2021).
Clioquinol in Treating Malignancy and Alzheimer's Disease : Oral Clioquinol shows potential in treating malignancy and Alzheimer's disease, but further investigation into its neurotoxicity is needed (Mao & Schimmer, 2008).
Antimicrobial Activities of Novel Derivatives : Novel 7-substituted thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction showed promising antimicrobial activities against various microorganisms (Patel et al., 2018).
properties
IUPAC Name |
7-(morpholin-4-ylmethyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWSYVFKKLRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327508 | |
Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Morpholin-4-ylmethyl)quinolin-8-ol | |
CAS RN |
112632-96-9 | |
Record name | 7-(morpholin-4-ylmethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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